Differential Activation Potency (AC50) Against hPK M2 Receptor
In a direct head-to-head comparison using a luminescent pyruvate kinase-luciferase coupled assay, the AC50 value for 3-fluorobenzyl derivative was 0.225 μM. This is notably different from its regioisomers: the 2-fluorobenzyl derivative (AC50 = 0.063 μM) and the 4-fluorobenzyl derivative (AC50 = 0.057 μM) [1]. The unsubstituted benzyl analog also showed a lower AC50 (0.062 μM), highlighting the unique impact of meta-fluorination on this specific biological activity [1].
| Evidence Dimension | AC50 (μM) for hPK M2 Activation |
|---|---|
| Target Compound Data | 0.225 μM |
| Comparator Or Baseline | 2-Fluorobenzyl: 0.063 μM; 4-Fluorobenzyl: 0.057 μM; Benzyl: 0.062 μM; 2-Chlorobenzyl: 0.298 μM |
| Quantified Difference | 3-Fluorobenzyl has an AC50 value that is approximately 3.6-fold higher than the 2-fluoro regioisomer and 3.9-fold higher than the 4-fluoro regioisomer. |
| Conditions | Luminescent pyruvate kinase-luciferase coupled assay, mean from three replicate experiments [1] |
Why This Matters
This demonstrates that the 3-fluoro substitution pattern provides a distinct level of biological activity, which is crucial for SAR studies and the rational design of compounds targeting hPK M2.
- [1] PMC2874658 Table 2: AC50 values for hPK M2 activation by benzyl-substituted compounds. (2011). Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC2874658/table/T2/ View Source
